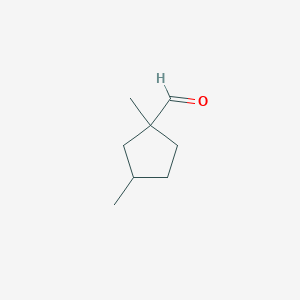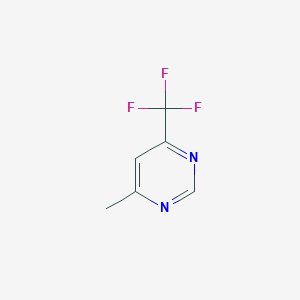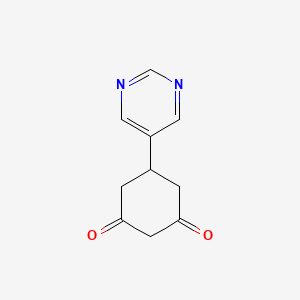
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one is a chemical compound with a unique structure that includes a chloromethyl group, a hydroxyl group, and a phenyl group attached to a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one typically involves the chloromethylation of a pyridinone derivative. One common method includes the reaction of 5-hydroxy-1-phenylpyridin-4(1H)-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction is usually carried out in the presence of a catalyst like zinc chloride or aluminum chloride to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-phenylpyridin-4(1H)-one.
Reduction: Formation of 2-methyl-5-hydroxy-1-phenylpyridin-4(1H)-one.
Substitution: Formation of 2-(substituted methyl)-5-hydroxy-1-phenylpyridin-4(1H)-one derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-1H-benzimidazole
- 2-(Chloromethyl)pyridine
- 2-(Chloromethyl)-4-methoxypyridine
Uniqueness
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one is unique due to the presence of both a hydroxyl group and a phenyl group on the pyridinone ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the phenyl group contributes to its hydrophobic interactions and overall stability.
Propiedades
Fórmula molecular |
C12H10ClNO2 |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-hydroxy-1-phenylpyridin-4-one |
InChI |
InChI=1S/C12H10ClNO2/c13-7-10-6-11(15)12(16)8-14(10)9-4-2-1-3-5-9/h1-6,8,16H,7H2 |
Clave InChI |
IQYPCKWWMWEQKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=O)C=C2CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



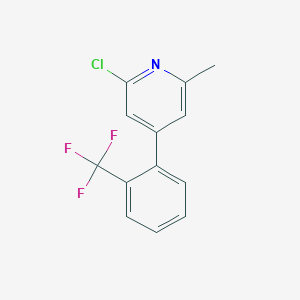


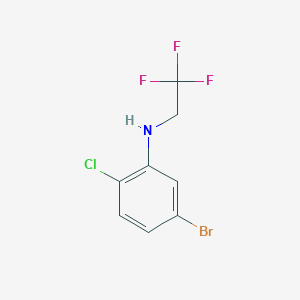
![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
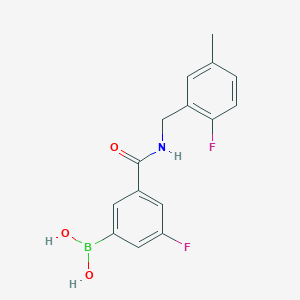
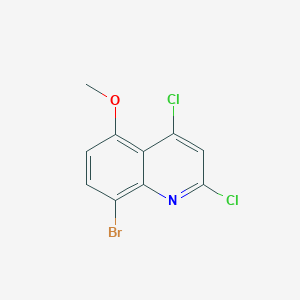
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

